Cas no 1032251-82-3 (6-fluoro-N,N-dimethylpyridine-3-carboxamide)
6-fluoro-N,N-dimethylpyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoro-N,N-dimethylpyridine-3-carboxamide
- 3-Pyridinecarboxamide, 6-fluoro-N,N-dimethyl-
- 6-fluoro-N,N-dimethylpyridine-3-carboxamide
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- MDL: MFCD19623921
- Inchi: 1S/C8H9FN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3
- InChI Key: BPUDTWHLOMYSKZ-UHFFFAOYSA-N
- SMILES: C1=NC(F)=CC=C1C(N(C)C)=O
Computed Properties
- Exact Mass: 168.069891g/mol
- Monoisotopic Mass: 168.069891g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 168.17g/mol
- XLogP3: 0.7
- Topological Polar Surface Area: 33.2Ų
6-fluoro-N,N-dimethylpyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F592528-10mg |
6-Fluoro-N,N-dimethylpyridine-3-carboxamide |
1032251-82-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F592528-50mg |
6-Fluoro-N,N-dimethylpyridine-3-carboxamide |
1032251-82-3 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | F592528-100mg |
6-Fluoro-N,N-dimethylpyridine-3-carboxamide |
1032251-82-3 | 100mg |
$ 275.00 | 2022-06-04 | ||
| Enamine | EN300-126387-0.05g |
6-fluoro-N,N-dimethylpyridine-3-carboxamide |
1032251-82-3 | 95% | 0.05g |
$153.0 | 2023-06-08 | |
| Enamine | EN300-126387-0.1g |
6-fluoro-N,N-dimethylpyridine-3-carboxamide |
1032251-82-3 | 95% | 0.1g |
$228.0 | 2023-06-08 | |
| Enamine | EN300-126387-0.25g |
6-fluoro-N,N-dimethylpyridine-3-carboxamide |
1032251-82-3 | 95% | 0.25g |
$325.0 | 2023-06-08 | |
| Enamine | EN300-126387-0.5g |
6-fluoro-N,N-dimethylpyridine-3-carboxamide |
1032251-82-3 | 95% | 0.5g |
$512.0 | 2023-06-08 | |
| Enamine | EN300-126387-1.0g |
6-fluoro-N,N-dimethylpyridine-3-carboxamide |
1032251-82-3 | 95% | 1g |
$656.0 | 2023-06-08 | |
| Enamine | EN300-126387-2.5g |
6-fluoro-N,N-dimethylpyridine-3-carboxamide |
1032251-82-3 | 95% | 2.5g |
$1287.0 | 2023-06-08 | |
| Enamine | EN300-126387-5.0g |
6-fluoro-N,N-dimethylpyridine-3-carboxamide |
1032251-82-3 | 95% | 5g |
$1903.0 | 2023-06-08 |
6-fluoro-N,N-dimethylpyridine-3-carboxamide Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 6-fluoro-N,N-dimethylpyridine-3-carboxamide
6-Fluoro-N,N-Dimethylpyridine-3-Carboxamide: A Comprehensive Overview
CAS No. 1032251-82-3, commonly referred to as 6-fluoro-N,N-dimethylpyridine-3-carboxamide, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyridine ring substituted with a fluoro group at the 6-position and an N,N-dimethylcarboxamide group at the 3-position, making it a versatile scaffold for various chemical modifications.
The synthesis of 6-fluoro-N,N-dimethylpyridine-3-carboxamide involves a series of well-established organic reactions, including nucleophilic substitution, amidation, and fluorination processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield of the compound. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
One of the most promising applications of this compound lies in its potential as a pharmacophore in drug design. The pyridine ring provides a rigid structure that can be easily modified to introduce various functional groups, enhancing its bioavailability and targeting capabilities. Studies have shown that 6-fluoro-N,N-dimethylpyridine-3-carboxamide exhibits moderate inhibitory activity against certain enzymes, making it a candidate for further exploration in therapeutic areas such as oncology and inflammation.
In terms of physical properties, CAS No. 1032251-82-3 has a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and acetonitrile. These characteristics make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, which are commonly employed to assess its purity and stability.
Recent research has focused on the stereochemical properties of 6-fluoro-N,N-dimethylpyridine-3-carboxamide, revealing its potential as a chiral auxiliary in asymmetric synthesis. By incorporating this compound into asymmetric catalysis protocols, chemists have achieved high enantioselectivity in the synthesis of complex molecules, paving the way for its use in producing enantiomerically pure drugs.
The environmental impact of CAS No. 1032251-82-3 has also been a topic of interest. Studies indicate that it degrades slowly under aerobic conditions, suggesting that its release into the environment could pose long-term ecological risks. To mitigate this, researchers are exploring biodegradation pathways and developing eco-friendly alternatives to reduce its environmental footprint.
In conclusion, 6-fluoro-N,N-dimethylpyridine-3-carboxamide, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its applications span from drug discovery to advanced synthetic methodologies, underscoring its importance in modern chemistry.
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